2,2-Difluoro-4-pentenyl trifluoromethanesulfonate
Description
2,2-Difluoro-4-pentenyl trifluoromethanesulfonate is an organic compound characterized by the presence of both difluoro and trifluoromethanesulfonate groups
Properties
CAS No. |
110482-98-9 |
|---|---|
Molecular Formula |
C6H7F5O3S |
Molecular Weight |
254.18 g/mol |
IUPAC Name |
2,2-difluoropent-4-enyl trifluoromethanesulfonate |
InChI |
InChI=1S/C6H7F5O3S/c1-2-3-5(7,8)4-14-15(12,13)6(9,10)11/h2H,1,3-4H2 |
InChI Key |
QQDLKYJRCPBOGK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(COS(=O)(=O)C(F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-4-pentenyl trifluoromethanesulfonate typically involves the reaction of 2,2-difluoro-4-penten-1-ol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the acidic by-products. The reaction conditions often include low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-4-pentenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The difluoro group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Addition Reactions: The double bond in the pentenyl group can undergo addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a difluoro ketone.
Scientific Research Applications
2,2-Difluoro-4-pentenyl trifluoromethanesulfonate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique functional groups make it a valuable building block for the development of pharmaceuticals.
Material Science: It can be used in the synthesis of fluorinated polymers and other advanced materials.
Biological Studies: The compound’s reactivity makes it useful in probing biological systems and studying enzyme mechanisms.
Mechanism of Action
The mechanism by which 2,2-Difluoro-4-pentenyl trifluoromethanesulfonate exerts its effects involves the interaction of its functional groups with various molecular targets. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The difluoro group can participate in redox reactions, influencing the compound’s reactivity and stability. These interactions can affect molecular pathways and biological processes, making the compound useful in both chemical and biological research.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoroethyl trifluoromethanesulfonate
- 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
Uniqueness
2,2-Difluoro-4-pentenyl trifluoromethanesulfonate is unique due to the presence of both a difluoro group and a pentenyl group, which confer distinct reactivity and versatility. Compared to similar compounds, it offers a broader range of chemical transformations and applications, particularly in the synthesis of complex organic molecules and pharmaceuticals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
